3-Nitroanisole

Catalog No.
S570878
CAS No.
555-03-3
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitroanisole

CAS Number

555-03-3

Product Name

3-Nitroanisole

IUPAC Name

1-methoxy-3-nitrobenzene

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3

InChI Key

WGYFINWERLNPHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)[N+](=O)[O-]

solubility

0.00 M

Synonyms

Methoxy-3-nitrobenzene

Canonical SMILES

COC1=CC=CC(=C1)[N+](=O)[O-]

The exact mass of the compound 3-Nitroanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4956. It belongs to the ontological category of 3-nitroanisoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitroanisole is a meta-substituted nitroaromatic ether essential for synthesizing m-anisidine and related meta-functionalized derivatives used in agrochemicals, dyes, and pharmaceutical intermediates. Unlike its ortho- and para-isomers, it presents as a low-melting solid (36–38 °C) at room temperature, requiring specific thermal handling protocols. Because direct electrophilic nitration of anisole overwhelmingly favors ortho and para substitution, 3-nitroanisole must be directly procured as a purified precursor to access meta-substituted chemical space efficiently [1].

Generic substitution with crude anisole nitration mixtures or alternative isomers fails due to strict regiochemical constraints. The strongly activating, ortho/para-directing methoxy group causes direct nitration of anisole to yield predominantly 2-nitroanisole and 4-nitroanisole, with the meta-isomer (3-nitroanisole) forming in negligible, often unquantifiable amounts [1]. Consequently, buyers cannot rely on in-house anisole nitration to generate meta-derivatives. Furthermore, substituting 3-nitroanisole with 2-nitroanisole alters downstream processing; for instance, the isomers exhibit significantly different catalytic hydrogenation kinetics, requiring distinct catalyst loadings and residence times during scale-up [2].

Regiochemical Scarcity: Direct Synthesis vs. Procurement

During the electrophilic nitration of anisole, the ortho/para-directing methoxy group heavily biases the product distribution. Studies show that direct nitration yields 30–50% 2-nitroanisole and 4-nitroanisole, while 3-nitroanisole is produced in trace amounts (often <2% or unquantifiable) [1]. This profound regiochemical bias dictates that 3-nitroanisole cannot be efficiently synthesized via standard crude nitration and must be procured as a dedicated, purified intermediate for meta-substitution workflows.

Evidence DimensionProduct distribution in anisole nitration
Target Compound Data<2% (trace/unquantifiable) yield of 3-nitroanisole
Comparator Or Baseline30–50% yield for 2-nitroanisole and 4-nitroanisole
Quantified Difference>15-fold deficit in meta-isomer production compared to ortho/para isomers
ConditionsGamma-irradiation or standard electrophilic nitration of anisole in aqueous/acidic media

It financially and operationally justifies the direct procurement of pure 3-nitroanisole over attempting inefficient in-house synthesis from anisole.

Processability: Catalytic Hydrogenation Kinetics

The position of the nitro group significantly impacts reduction kinetics during downstream processing. In catalytic transfer hydrogenation (e.g., using ferrihydrite/steel slag catalysts), 2-nitroanisole achieves quantitative reduction to the corresponding anisidine in 30 minutes. In contrast, 3-nitroanisole reaches a 96% yield after 60 minutes under identical conditions [1]. Similar kinetic hierarchies (4-nitroanisole < 3-nitroanisole < 2-nitroanisole) are observed in supercritical CO2 hydrogenation [2].

Evidence DimensionTime to near-quantitative reduction yield
Target Compound Data96% yield at 60 minutes
Comparator Or Baseline2-nitroanisole (100% yield at 30 minutes)
Quantified Difference2x longer reaction time required for 3-nitroanisole compared to the ortho-isomer
ConditionsCatalytic transfer hydrogenation using ferrihydrite supported on steel slags

Process engineers must specifically calibrate reactor residence times and catalyst loadings for the meta-isomer, preventing incomplete conversion during scale-up.

Thermal Handling and Phase Behavior

The melting point of nitroanisole isomers dictates their physical state and handling requirements at ambient temperatures. 3-Nitroanisole has a melting point of 36–38 °C, placing it at the boundary of a low-melting solid and a liquid depending on ambient conditions [1]. This contrasts sharply with 2-nitroanisole, which is a clear liquid at room temperature (melting point 9–10 °C), and 4-nitroanisole, which is a stable solid (melting point 51–54 °C) [2].

Evidence DimensionMelting point
Target Compound Data36–38 °C (low-melting solid)
Comparator Or Baseline2-nitroanisole (9–10 °C) and 4-nitroanisole (51–54 °C)
Quantified Difference~27 °C higher than the ortho-isomer; ~15 °C lower than the para-isomer
ConditionsStandard atmospheric pressure

Procurement and facility managers must implement specific thermal handling protocols (e.g., heated lines or drum melting) that are unnecessary for the liquid ortho-isomer.

Industrial Synthesis of m-Anisidine for Dyes and Agrochemicals

3-Nitroanisole is the obligate precursor for m-anisidine via catalytic hydrogenation or iron-mediated reduction. Because the meta-isomer cannot be efficiently sourced from crude anisole nitration, procuring pure 3-nitroanisole is essential for manufacturing m-anisidine-derived azo dyes, textile-processing chemicals, and specific agrochemical intermediates [1].

Vicarious Nucleophilic Substitution (VNS) for Indole Derivatives

In advanced organic synthesis, 3-nitroanisole is utilized in Vicarious Nucleophilic Substitution (VNS) reactions. The specific meta-relationship between the methoxy and nitro groups directs the VNS reaction to the most hindered C-2 position, enabling the regioselective synthesis of precursors for 4-methoxyindole and 7-methoxyindole—building blocks critical for pharmaceutical discovery [2].

Regiochemically Pure Pharmaceutical Intermediates

For active pharmaceutical ingredients (APIs) requiring a meta-methoxy aniline motif, 3-nitroanisole provides a clean, regiochemically pure starting point. Its use eliminates the costly and complex chromatographic separation steps that would be required if attempting to isolate trace meta-isomers from mixed ortho/para nitration streams [3].

XLogP3

2.2

Boiling Point

258.0 °C

LogP

2.16 (LogP)

Melting Point

38.5 °C

UNII

V9920UY61E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

555-03-3

Wikipedia

3-nitroanisole

Biological Half Life

0.09 Days

General Manufacturing Information

Benzene, 1-methoxy-3-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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